molecular formula C21H19ClN4O3S B2620858 N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 887216-58-2

N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2620858
CAS No.: 887216-58-2
M. Wt: 442.92
InChI Key: GMMNPCWBYMCYDQ-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core substituted with a 3-ethyl group and a 4-oxo moiety. The acetamide side chain is linked via a sulfanyl bridge to the pyrimidine ring and bears a 5-chloro-2-methoxyphenyl group.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S/c1-3-26-20(28)19-18(13-6-4-5-7-14(13)24-19)25-21(26)30-11-17(27)23-15-10-12(22)8-9-16(15)29-2/h4-10,24H,3,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMNPCWBYMCYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Molecular Formula and Weight

The molecular formula of this compound is C23H19Cl2N3O3S2C_{23}H_{19}Cl_2N_3O_3S_2, with a molecular weight of approximately 520.5 g/mol.

Structural Representation

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of chloro and methoxy groups on the phenyl ring may influence its pharmacological profile and solubility.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thieno[3,2-d]pyrimidines have been shown to inhibit various cancer cell lines by targeting specific receptors involved in tumor growth.

The proposed mechanism involves the inhibition of key enzymes or receptors associated with cancer proliferation. For example, certain thieno[3,2-d]pyrimidine derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cell division.

Anti-inflammatory Effects

In addition to anticancer activity, this compound may possess anti-inflammatory properties. Studies have highlighted the role of thieno[3,2-d]pyrimidines in modulating inflammatory pathways through the inhibition of pro-inflammatory cytokines.

Data Table: Biological Activity Summary

Activity TypeTarget/MechanismReference
AnticancerInhibition of DHFR
Anti-inflammatoryModulation of cytokine production
Enzyme inhibitionVarious enzymes linked to cancer growth

Study 1: Anticancer Efficacy

A study published in MDPI evaluated several thieno[3,2-d]pyrimidine derivatives for their anticancer efficacy against various cell lines. The study found that compounds with ethyl substitutions exhibited enhanced activity compared to their methylated counterparts. This suggests that structural modifications can significantly influence biological outcomes .

Study 2: Anti-inflammatory Activity

Another research article explored the anti-inflammatory potential of thieno[3,2-d]pyrimidine derivatives. The findings indicated that specific compounds could effectively reduce inflammation markers in vitro, supporting their therapeutic use in inflammatory diseases .

Study 3: Mechanistic Insights

Further investigations into the mechanism revealed that this compound interacts with multiple biological targets. This multi-target approach may enhance its efficacy while minimizing side effects commonly associated with single-target drugs .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidoindole Core

The pyrimido[5,4-b]indole scaffold is a common feature among analogs, but substituents at the 3-position and acetamide side chains vary significantly:

Compound Name 3-Position Substituent Acetamide Substituent Key References
Target Compound Ethyl 5-Chloro-2-methoxyphenyl
2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide 4-Chlorophenyl 3-Methoxyphenyl
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide 3-Methoxyphenyl 4-Ethylphenyl
N-(tert-butyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide Phenyl tert-Butyl

Key Observations :

  • 3-Position Substituents : Ethyl (target) vs. aryl (e.g., 4-chlorophenyl , phenyl ). Ethyl may enhance lipophilicity, while aryl groups could enable π-π interactions in binding pockets.

Spectral and Structural Characterization

Key Spectral Features :

  • IR Spectroscopy : Expected C=O (1660–1680 cm⁻¹) and C≡N (~2210 cm⁻¹) stretches, consistent with pyrimidoindole and acetamide moieties (cf. ) .
  • NMR :
    • Aromatic protons in the 7.0–8.0 ppm range (DMSO-d₆).
    • Exchangeable NH peaks near 10–12 ppm (e.g., 10.13 ppm in ) .
  • Mass Spectrometry : High-resolution MS confirms molecular weights (e.g., [M+H]+ at m/z ~500–550 for analogs) .

Q & A

Advanced: How can researchers optimize the synthetic route for this compound to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Stepwise Reaction Monitoring : Use HPLC or LC-MS to identify intermediates and byproducts, enabling adjustments in reaction time, temperature, or stoichiometry .
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) or ligands (e.g., Xantphos) to enhance coupling efficiency in pyrimidoindole ring formation .
  • Purification Techniques : Employ gradient column chromatography with silica gel or reverse-phase HPLC to isolate the target compound from structurally similar impurities .
  • Solvent Optimization : Replace high-boiling solvents (e.g., DMF) with alternatives like THF or acetonitrile to reduce side reactions and improve post-reaction isolation .

Advanced: What computational approaches predict the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals to identify nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model electron density distribution, guiding derivatization for enhanced target binding .
  • Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to simulate ligand-protein interactions, focusing on the sulfanyl acetamide moiety’s flexibility and hydrogen-bonding potential .
  • Docking Studies : Employ AutoDock Vina to predict binding poses with enzymes (e.g., kinases) and validate results via free-energy perturbation (FEP) calculations .

Advanced: How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with variations in the pyrimidoindole core (e.g., replacing ethyl with propyl) and assess potency shifts using enzyme inhibition assays .
  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-chloro-2-methoxyphenyl ring to evaluate effects on solubility and target affinity .
  • Bioisosteric Replacement : Substitute the sulfanyl group with selenyl or ether linkages and compare pharmacokinetic profiles (e.g., logP, metabolic stability) .

Advanced: What methodologies resolve contradictions in reported biological activity data across different assays?

Methodological Answer:

  • Dose-Response Validation : Re-test the compound in standardized assays (e.g., IC₅₀ in kinase inhibition) with controlled cell lines (e.g., HEK293) to rule out variability .
  • Off-Target Profiling : Use proteome-wide microarrays or thermal shift assays to identify unintended interactions that may explain discrepancies .
  • Assay Replication : Conduct triplicate experiments under identical conditions (pH, temperature, solvent) and apply statistical tools (ANOVA) to assess reproducibility .

Advanced: How can structural ambiguities in the compound’s crystal or solution-state conformation be resolved?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in methanol/water) and analyze using synchrotron radiation to resolve pyrimidoindole ring puckering .
  • NMR Spectroscopy : Perform 2D NOESY or ROESY experiments to detect through-space correlations between the methoxyphenyl and pyrimidoindole moieties in solution .
  • DFT Calculations : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes to validate bond angles and torsional strain .

Advanced: What strategies mitigate metabolic instability of this compound in preclinical studies?

Methodological Answer:

  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS to pinpoint degradation sites (e.g., sulfanyl cleavage) .
  • Prodrug Design : Mask the acetamide group as a tert-butyl carbamate to enhance plasma stability, with enzymatic hydrolysis studies to confirm release kinetics .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Advanced: How can researchers evaluate the compound’s selectivity across related biological targets?

Methodological Answer:

  • Kinase Panel Screening : Use a commercial kinase profiler kit (e.g., Eurofins) to test inhibition at 1 µM against 100+ kinases, focusing on off-target hits in the MAPK or PI3K pathways .
  • CRISPR-Cas9 Knockout Models : Generate cell lines lacking the primary target (e.g., EGFR) to confirm on-target effects in proliferation assays .
  • Thermal Proteome Profiling (TPP) : Apply mass spectrometry to identify proteins with shifted melting temperatures upon compound binding, revealing secondary targets .

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